3,3'-Bis(trifluoromethyl)benzophenone
Overview
Description
3,3’-Bis(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C15H8F6O . It is used as a reactive dye intermediate .
Molecular Structure Analysis
The molecular weight of 3,3’-Bis(trifluoromethyl)benzophenone is 318.22 . The exact structure is not provided in the search results.Chemical Reactions Analysis
Benzophenone imine and its derivatives, which could potentially include 3,3’-Bis(trifluoromethyl)benzophenone, are useful ammonia equivalents for synthesizing primary amines . They readily achieve the selective formation of primary amines and obtain easily deprotectable imines as the product .Physical And Chemical Properties Analysis
3,3’-Bis(trifluoromethyl)benzophenone is a solid at 20°C . It has a melting point of 98.0 to 102.0°C . It appears as a white to light yellow powder or crystal .Scientific Research Applications
Spectroscopic Analysis and Biological Activity
3,3'-Bis(trifluoromethyl)benzophenone (TFMBP) has been extensively analyzed through FT-IR, FT-Raman, and DFT studies. It exhibits specific intramolecular interactions and thermodynamic properties, essential for understanding its stabilization and behavior in various environments. The study also extends to UV-VIS spectral analyses, crucial for understanding electronic transitions in different phases and solvents. This comprehensive analysis provides valuable insights into its potential biological activity when compared with other halogen-substituted benzophenones (Mahalakshmi & Balachandran, 2014).
Catalytic Properties
In a study focusing on the catalytic properties, TFMBP was used in the selective addition of olefins to aromatic ketones. This process, catalyzed by Rh(I) olefin complexes, highlights its potential utility in organic synthesis and the pharmaceutical industry (Lenges & Brookhart, 1999).
Polyimide Synthesis
TFMBP plays a critical role in the synthesis of thermally stable polyimides, particularly from asymmetric trifluoromethylated aromatic diamines. These polyimides exhibit excellent thermal stability and electrical properties, making them valuable in aerospace, electronics, and coating applications (Bu et al., 2011).
Delayed Fluorescence Emitters
Research on TFMBP derivatives has led to the development of blue thermally activated delayed fluorescent (TADF) emitters. These materials are significant for their high efficiency in OLEDs, representing a breakthrough in display and lighting technology (Kim et al., 2016).
Photocatalysis
TFMBP derivatives have been utilized in visible light photoredox catalysis for the trifluoromethylation of olefins and aromatic compounds. This application demonstrates its potential in facilitating chemical transformations under milder and more environmentally friendly conditions (Lefebvre et al., 2016).
Synthesis of Antimicrobial Agents
TFMBP has been involved in the synthesis of novel antimicrobial agents, particularly in the formation of pyrazolines and cyanopyridines. This highlights its potential in medicinal chemistry for developing new therapeutics (Bhatt et al., 2001).
Safety And Hazards
properties
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOXOHISLGOAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344826 | |
Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bis(trifluoromethyl)benzophenone | |
CAS RN |
1868-00-4 | |
Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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